molecular formula C42H36N2O4 B3394466 N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] CAS No. 173981-68-5

N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]

Cat. No. B3394466
M. Wt: 632.7 g/mol
InChI Key: OLWOIGFJHFSIAY-UHFFFAOYSA-N
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Description

N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline], also known as M2EPN, is a novel compound that has gained significant attention in the field of scientific research. It is a type of organic molecule that has potential applications in various fields, including biomedical research, material science, and electronics.

Mechanism Of Action

The mechanism of action of N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] is not fully understood. However, it is believed that the compound interacts with biomolecules such as DNA and proteins through π-π stacking and hydrogen bonding. This interaction leads to changes in the conformation and function of the biomolecules, which can be detected using fluorescence spectroscopy.

Biochemical And Physiological Effects

N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to be stable in various biological environments, including blood plasma and cell culture media. N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] has been shown to selectively bind to DNA and RNA, which can be used for the detection of nucleic acids in biological samples.

Advantages And Limitations For Lab Experiments

One of the major advantages of N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] is its high sensitivity and selectivity for biomolecules such as DNA and RNA. It is also easy to synthesize and has a high yield and purity. However, one of the limitations of N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] is its poor solubility in water, which can affect its application in biological systems.

Future Directions

There are several future directions for the research and development of N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]. One potential application is in the development of biosensors for the detection of nucleic acids in clinical samples. Additionally, N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] can be further modified to improve its solubility and biocompatibility for use in biological systems. Furthermore, the compound can be studied for its potential application in other fields, such as organic electronics and material science.
Conclusion:
In conclusion, N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] is a novel compound that has potential applications in various scientific research fields. Its high sensitivity and selectivity for biomolecules such as DNA and RNA make it a promising candidate for the development of biosensors and other diagnostic tools. Further research is needed to fully understand the mechanism of action and to explore its potential applications in other fields.

Scientific Research Applications

N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] has been studied for its potential application in organic solar cells and field-effect transistors.

properties

IUPAC Name

4-[2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethynyl]-N,N-bis(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36N2O4/c1-45-39-23-15-35(16-24-39)43(36-17-25-40(46-2)26-18-36)33-11-7-31(8-12-33)5-6-32-9-13-34(14-10-32)44(37-19-27-41(47-3)28-20-37)38-21-29-42(48-4)30-22-38/h7-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWOIGFJHFSIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#CC3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597231
Record name N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]

CAS RN

173981-68-5
Record name N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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